![molecular formula C7H2F5IO B2661399 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene CAS No. 2149602-62-8](/img/structure/B2661399.png)
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene
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Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene, also known as DFI, is an aryl iodide that has been widely studied for its potential as a versatile synthetic building block in various industries. It has a molecular weight of 323.99 and its IUPAC name is 1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The molecular formula of 2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is C7H2F5IO . The InChI code for this compound is 1S/C7H2F5IO/c8-3-1-2-4 (13)5 (9)6 (3)14-7 (10,11)12/h1-2H .Physical And Chemical Properties Analysis
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and refractive index were not found in the retrieved data.Scientific Research Applications
Synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium Salts
This compound may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts . These salts are often used in the synthesis of complex organic molecules.
Mizoroki-Heck Reaction
The compound could potentially be used as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid, to afford 4-trifluoromethylcinnnamic acid . The Mizoroki-Heck reaction is a type of chemical reaction used to couple aryl halides with alkenes.
Safety and Hazards
This compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBNCWTUTZHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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